molecular formula C18H19N3O4S B2364477 N~1~-(4-{[(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)amino]sulfonyl}phenyl)acetamide CAS No. 922105-66-6

N~1~-(4-{[(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B2364477
CAS RN: 922105-66-6
M. Wt: 373.43
InChI Key: PKOXQIBZWCCDJZ-UHFFFAOYSA-N
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Description

N~1~-(4-{[(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)amino]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality N~1~-(4-{[(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)amino]sulfonyl}phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(4-{[(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)amino]sulfonyl}phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimalarial and Antiviral Applications : A study by (Fahim & Ismael, 2021) investigated the antimalarial activity of sulfonamide derivatives, including compounds similar to the one . They also explored their potential against COVID-19 through computational calculations and molecular docking studies, suggesting dual antimalarial and antiviral applications.

  • Chemical Reactivity and Structural Studies : Research by (Kalita & Baruah, 2010) focused on the chemical reactivity and structural orientations of similar amide derivatives. They examined how these compounds interact with anions and form different molecular structures, contributing to a better understanding of their chemical properties.

  • Synthesis and Properties of Related Compounds : Another study by (Werbel et al., 1986) synthesized and analyzed compounds structurally related to your compound of interest. Their research aimed at establishing structure-activity relationships, which is crucial for drug development.

  • Crystallography and Fluorescence Applications : The work by (Karmakar et al., 2007) studied the crystal structures of related amide compounds, revealing insights into their potential for fluorescence applications and the formation of crystalline structures.

  • Antimicrobial Activity : A study by (Fahim & Ismael, 2019) explored the antimicrobial activity of novel sulphonamide derivatives. They investigated the reactivity of similar compounds, highlighting their potential in combating microbial infections.

  • Catalysis and Organic Synthesis : Research by (Facchetti et al., 2016) involved the synthesis of compounds similar to your compound of interest for use as catalysts in organic synthesis, particularly in ketone reduction.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its specific functional groups .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to predict the exact pathways it may influence .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its targets and mode of action. Given the current lack of specific target information, it’s difficult to predict the exact molecular and cellular effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as pH can influence the ionization state of the compound .

properties

IUPAC Name

N-[4-[(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-12(22)19-14-4-7-16(8-5-14)26(24,25)20-15-6-9-17-13(11-15)3-10-18(23)21(17)2/h4-9,11,20H,3,10H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOXQIBZWCCDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

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